![molecular formula C9H13F3N2O3 B13561745 1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.3]heptane-6-carboxamide, trifluoroacetic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The spirocyclic framework is often utilized in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-6-carboxamide typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One of the key steps in the synthesis is the thermal cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), which results in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce 1-Azaspiro[3.3]heptane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azaspiro[3.3]heptane-6-carboxamide has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. This can result in the inhibition of enzyme activity or the activation of receptor signaling pathways .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Uniqueness: 1-Azaspiro[3.3]heptane-6-carboxamide is unique due to its trifluoroacetic acid moiety, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering advantages over other similar compounds in terms of pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c8-6(10)5-3-7(4-5)1-2-9-7;3-2(4,5)1(6)7/h5,9H,1-4H2,(H2,8,10);(H,6,7) |
InChI Key |
QEWUUKFJMFAOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


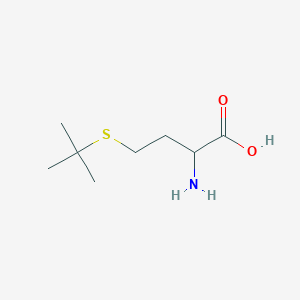

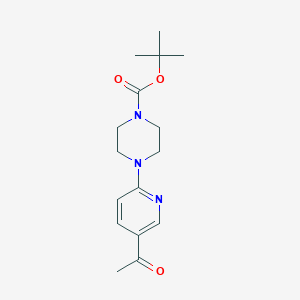
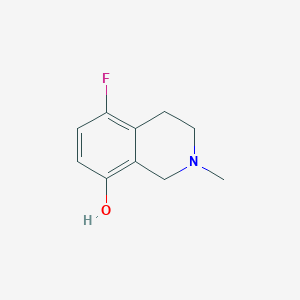


![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
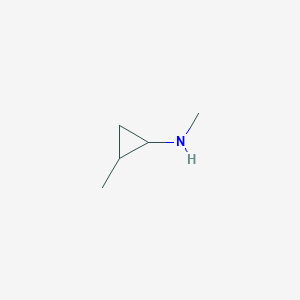

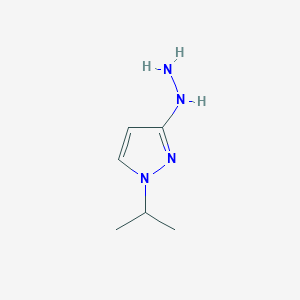
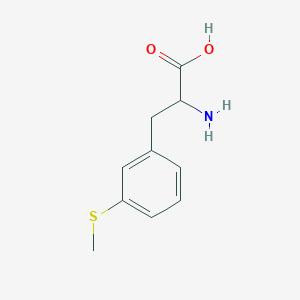
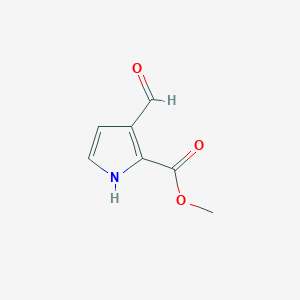
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
